N-(2-nitrophenyl)-N'-pyridin-2-ylurea
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Overview
Description
N-(2-nitrophenyl)-N’-pyridin-2-ylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a nitrophenyl group and a pyridinyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-N’-pyridin-2-ylurea typically involves the reaction of 2-nitroaniline with pyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N-(2-nitrophenyl)-N’-pyridin-2-ylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)-N’-pyridin-2-ylurea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization to form heterocyclic structures under specific conditions.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite, hydrogen gas with a palladium catalyst.
Solvents: Dichloromethane, ethanol.
Catalysts: Palladium on carbon, triethylamine.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Heterocycles: Cyclization reactions can produce various heterocyclic compounds, depending on the reaction conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-N’-pyridin-2-ylurea involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial or anticancer effects. The pyridinyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-nitrophenyl)pyrrolidine-2-carboxylic acid
- N-(2-nitrophenyl)piperidine-2-carboxylic acid
- N-(2-nitrophenyl)pyrrole-2-carboxaldehyde
Uniqueness
N-(2-nitrophenyl)-N’-pyridin-2-ylurea stands out due to its unique combination of a nitrophenyl group and a pyridinyl group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and enhances its potential as a multifunctional compound in various applications .
Properties
CAS No. |
13141-73-6 |
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Molecular Formula |
C12H10N4O3 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-3-pyridin-2-ylurea |
InChI |
InChI=1S/C12H10N4O3/c17-12(15-11-7-3-4-8-13-11)14-9-5-1-2-6-10(9)16(18)19/h1-8H,(H2,13,14,15,17) |
InChI Key |
WNEBPFFLUCTUSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=N2)[N+](=O)[O-] |
solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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